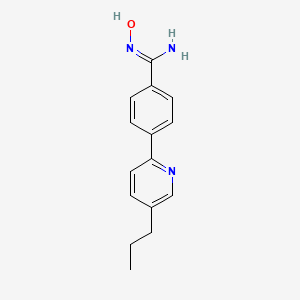
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in epigenetic research. This compound is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in the regulation of gene expression through the removal of methyl groups from histone proteins. In
Wirkmechanismus
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide inhibits LSD1 by binding to its active site and preventing the removal of methyl groups from histone proteins. This leads to an increase in the level of methylation on histones, which in turn affects the expression of genes that are regulated by these proteins. Specifically, this compound has been shown to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit the growth and survival of tumor cells. In addition, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages, suggesting that it may have potential applications in immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide is its specificity for LSD1, which makes it a useful tool for studying the role of this enzyme in disease. In addition, this compound has been shown to have low toxicity in vitro, making it a safe and effective compound for use in cell-based assays. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the high cost of this compound may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide. One area of interest is the development of more potent and selective LSD1 inhibitors that can be used in clinical settings. In addition, there is a need for further studies on the biochemical and physiological effects of this compound, particularly in the context of cancer and immunotherapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound may enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 5-propyl-2-pyridinecarboxaldehyde with 4-nitrobenzene-1-carboximidamide to form the intermediate compound. This intermediate is then reduced with iron powder and acetic acid to yield the final product, N-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide. The overall yield of this synthesis is approximately 20%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been extensively studied for its potential applications in epigenetic research. LSD1 is a key enzyme involved in the regulation of gene expression, and its activity is closely linked to the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. By inhibiting LSD1, this compound can modulate the expression of genes involved in these diseases, making it a promising therapeutic candidate.
Eigenschaften
IUPAC Name |
N'-hydroxy-4-(5-propylpyridin-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-3-11-4-9-14(17-10-11)12-5-7-13(8-6-12)15(16)18-19/h4-10,19H,2-3H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVEQDRDKWPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)
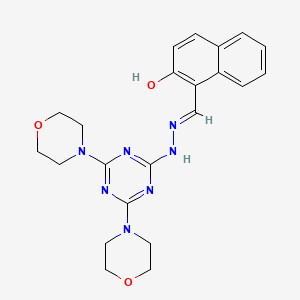
![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)
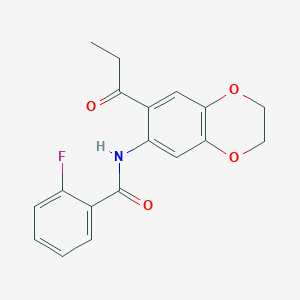
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
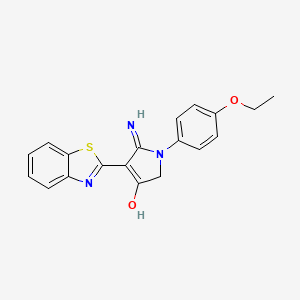
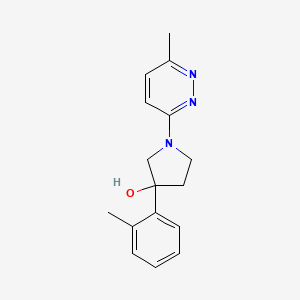
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B6043380.png)
![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
